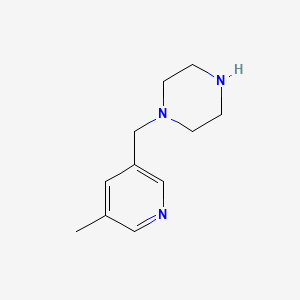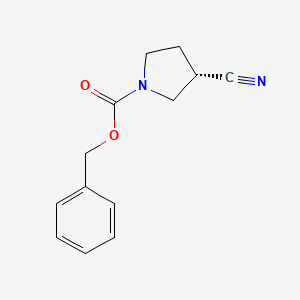
(S)-Benzyl 3-cyanopyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, one approach includes the reaction of (S)-Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester with aqueous hydrochloric acid, followed by further transformations to yield the desired product .
Molecular Structure Analysis
The molecular structure of (S)-Benzyl 3-cyanopyrrolidine-1-carboxylate consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom. The cyanopyrrolidine moiety imparts its unique properties .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, amidations, and esterifications. These reactions allow for the modification and functionalization of the compound .
Physical And Chemical Properties Analysis
- Solubility : It is very soluble in both methanol and ethyl acetate .
- Lipophilicity : Log P(o/w) values indicate moderate lipophilicity .
- Bioavailability Score : It has moderate bioavailability .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660817 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-69-5 | |
| Record name | Benzyl (3S)-3-cyanopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)
![2,5-Piperazinedione,3-methylene-6-(1-methylpropyl)-,[S-(R*,R*)]-(9CI)](/img/no-structure.png)
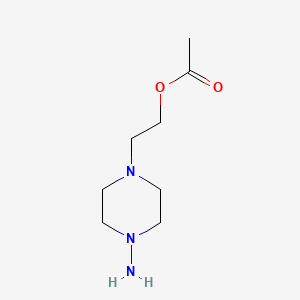

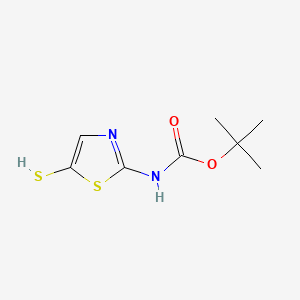
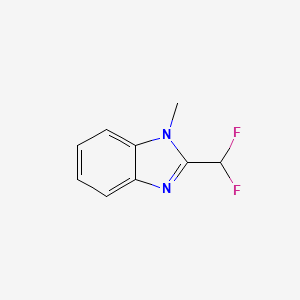
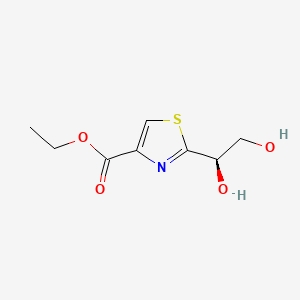
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)

